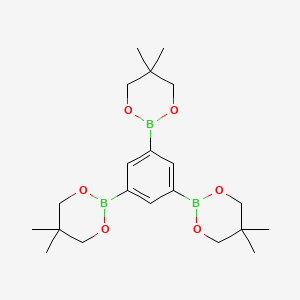
1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of three boronic ester groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene typically involves the reaction of 1,3,5-tribromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The boronic ester groups can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding boranes.
Substitution: The boronic ester groups can be substituted with other functional groups through Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted benzene derivatives depending on the reactants used.
Applications De Recherche Scientifique
1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene involves the interaction of its boronic ester groups with various molecular targets. In biological systems, the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and drug delivery. The boronic ester groups can also participate in coordination chemistry, forming stable complexes with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar structure but with different substituents on the boronic ester groups.
1,3,5-Tris(1-imidazolyl)benzene: Contains imidazole groups instead of boronic esters.
1,3,5-Tris(diphenylamino)benzene: Features diphenylamino groups instead of boronic esters.
Uniqueness
1,3,5-Tris(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene is unique due to its specific boronic ester groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactivity and molecular interactions .
Propriétés
Formule moléculaire |
C21H33B3O6 |
|---|---|
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
2-[3,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C21H33B3O6/c1-19(2)10-25-22(26-11-19)16-7-17(23-27-12-20(3,4)13-28-23)9-18(8-16)24-29-14-21(5,6)15-30-24/h7-9H,10-15H2,1-6H3 |
Clé InChI |
OPIMIGZFGLGBQL-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)B3OCC(CO3)(C)C)B4OCC(CO4)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


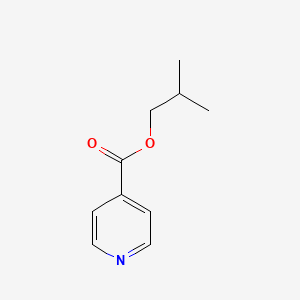
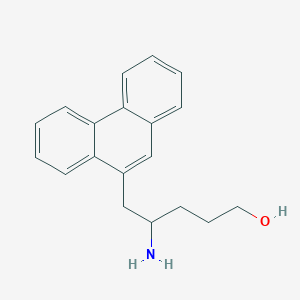
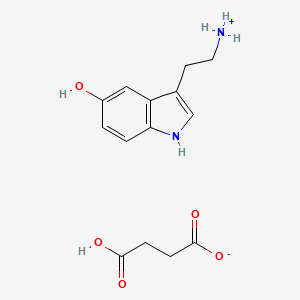
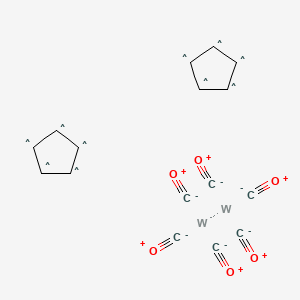





![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-](/img/structure/B13742661.png)
![(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B13742672.png)

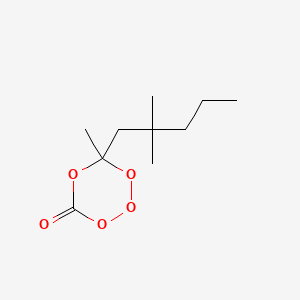
![N-[4-(Bromomethyl)-2-nitrophenyl]acetamide](/img/structure/B13742688.png)
